2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at position 3, a sulfanyl-acetamide side chain at position 2, and a 3-methoxypropyl substituent on the acetamide nitrogen. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol and a predicted pKa of 12.77 ± 0.70 . The thieno[3,2-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and enzyme modulation.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-10-5-9-20-16(23)13-27-19-21-15-8-11-26-17(15)18(24)22(19)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKWAQQPYTGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties, including anticancer and antimicrobial effects. The unique structural components of this compound allow for diverse interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 467.6 g/mol. The presence of the sulfanyl group and the methoxypropyl acetamide substituent contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 467.6 g/mol |
| Structure Features | Thieno[3,2-d]pyrimidine core with sulfanyl and methoxypropyl groups |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes that are crucial for cellular processes. Compounds similar to this have been shown to target key proteins involved in cancer cell proliferation and microbial growth. For instance, they may inhibit thymidylate synthase and dihydrofolate reductase, both of which are vital for DNA synthesis in cancer cells and certain bacteria.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. In vitro studies have demonstrated that compounds within this class can effectively reduce tumor growth by interfering with critical signaling pathways.
Case Study:
In a study examining the effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cells, it was found that these compounds induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been reported to possess antibacterial activity against various strains of bacteria by disrupting their metabolic functions.
| Activity Type | Target Pathway | Effect |
|---|---|---|
| Anticancer | Thymidylate synthase | Inhibition of DNA synthesis |
| Antimicrobial | Bacterial metabolism | Disruption of growth |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Variations in the substituents on the thieno-pyrimidine core influence the potency and selectivity towards specific biological targets.
Key Findings:
- Sulfanyl Group: Enhances interaction with protein targets.
- Methoxypropyl Substituent: Modulates solubility and bioavailability.
- Benzyl Moiety: Influences binding affinity to target enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
Key Observations :
- The 3-benzyl group in the target compound contrasts with the 4-chlorophenyl group in , which may reduce steric hindrance and enhance π-π stacking with hydrophobic targets.
- The 3-methoxypropyl group in the target compound improves solubility compared to rigid aromatic substituents (e.g., 2-methoxyphenyl in ).
Thioacetamide Derivatives with Heterocyclic Moieties
Key Observations :
- Fluorinated benzyl groups in triazole-based thioacetamides () enhance antibacterial potency, but the target compound’s thieno[3,2-d]pyrimidinone core likely shifts activity toward eukaryotic targets (e.g., kinases).
- The absence of a triazole ring in the target compound reduces metabolic instability compared to .
Oxadiazole and Indole-Based Analogues
Key Observations :
- Oxadiazole-indole hybrids () exhibit dual enzyme inhibition, but the target compound’s thieno[3,2-d]pyrimidinone core may favor kinase selectivity due to planar aromaticity.
- The 3-methoxypropyl group in the target compound could reduce off-target interactions compared to bulky indole substituents in .
Orco Agonists with Sulfanyl-Acetamide Linkers
Key Observations :
- VUAA-1 and OLC-12 () utilize triazole-pyridine cores for insect olfactory receptor activation, whereas the target compound’s thieno[3,2-d]pyrimidinone scaffold lacks the required π-stacking motifs for Orco binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
